Cas no 1451391-91-5 (N2-Methylthiazole-2,4-diamine)
N2-Methylthiazole-2,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- N2-Methylthiazole-2,4-diamine
- DTXSID101307608
- CS2925
- 2-N-methyl-1,3-thiazole-2,4-diamine
- N2-Methyl-2,4-thiazolediamine
- 1451391-91-5
- AKOS024463600
-
- MDL: MFCD26127729
- Inchi: 1S/C4H7N3S/c1-6-4-7-3(5)2-8-4/h2H,5H2,1H3,(H,6,7)
- InChI Key: OLHBYRXKAZUUMO-UHFFFAOYSA-N
- SMILES: S1C=C(N)N=C1NC
Computed Properties
- Exact Mass: 129.03606841Da
- Monoisotopic Mass: 129.03606841Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 79.2Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 275.5±32.0 °C at 760 mmHg
- Flash Point: 120.4±25.1 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N2-Methylthiazole-2,4-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N2-Methylthiazole-2,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189860-1g |
N2-Methylthiazole-2,4-diamine |
1451391-91-5 | 95% | 1g |
$1180 | 2021-08-05 | |
| Alichem | A059003705-250mg |
N2-Methylthiazole-2,4-diamine |
1451391-91-5 | 95% | 250mg |
$494.90 | 2022-04-02 | |
| Alichem | A059003705-1g |
N2-Methylthiazole-2,4-diamine |
1451391-91-5 | 95% | 1g |
$1,024.14 | 2022-04-02 | |
| Chemenu | CM189860-1g |
N2-Methylthiazole-2,4-diamine |
1451391-91-5 | 95% | 1g |
$1094 | 2023-01-07 | |
| Ambeed | A177490-1g |
N2-Methylthiazole-2,4-diamine |
1451391-91-5 | 95+% | 1g |
$1004.0 | 2024-04-23 |
N2-Methylthiazole-2,4-diamine Suppliers
N2-Methylthiazole-2,4-diamine Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on N2-Methylthiazole-2,4-diamine
N2-Methylthiazole-2,4-diamine: A Comprehensive Overview
N2-Methylthiazole-2,4-diamine (CAS No. 1451391-91-5) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique chemical structure, has garnered attention due to its potential in drug discovery, catalysis, and advanced materials development. In this article, we delve into the properties, synthesis methods, and recent advancements associated with N2-Methylthiazole-2,4-diamine.
The molecular structure of N2-Methylthiazole-2,4-diamine consists of a thiazole ring with two amino groups at positions 2 and 4. The presence of these functional groups imparts the compound with remarkable reactivity and selectivity in various chemical reactions. Recent studies have highlighted its role as a precursor for the synthesis of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. For instance, researchers have explored its utility in the development of novel antibiotics and antiviral agents.
One of the most notable applications of N2-Methylthiazole-2,4-diamine is in catalytic systems. Its ability to coordinate with transition metals makes it an effective ligand in organometallic catalysis. A study published in *Nature Chemistry* demonstrated its use as a chiral ligand in asymmetric hydrogenation reactions, achieving high enantioselectivity. This breakthrough has significant implications for the production of chiral pharmaceuticals and fine chemicals.
Moreover, N2-Methylthiazole-2,4-diamine has been investigated for its role in the synthesis of conductive polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in energy storage devices such as batteries and supercapacitors. For example, a research team at Stanford University reported the successful incorporation of this compound into MOFs to enhance their porosity and conductivity.
The synthesis of N2-Methylthiazole-2,4-diamine involves a multi-step process that typically begins with the preparation of thiazole derivatives. Recent advancements have focused on optimizing reaction conditions to improve yield and purity. Green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, have been employed to reduce environmental impact while maintaining high product quality.
In terms of physical properties, N2-Methylthiazole-2,4-diamine exhibits a melting point of approximately 180°C and is soluble in common organic solvents like dichloromethane and DMF. Its thermal stability makes it suitable for high-temperature applications in industrial processes.
Looking ahead, the demand for N2-Methylthiazole-2,4-diamine is expected to grow as researchers continue to uncover its potential across diverse industries. Collaborative efforts between academia and industry are likely to drive innovation in its synthesis methods and application areas.
In conclusion, N2-Methylthiazole-2,4-diamine (CAS No. 1451391-91-5) stands out as a valuable compound with multifaceted applications. Its unique chemical properties and versatility make it an essential component in modern chemical research and industrial processes.
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